PEG4 vs. PEG5 Linker Length: Superior Degradation Efficiency in p300/CBP Degrader Optimization
In a systematic linker optimization study for p300/CBP degraders, compound 18i incorporating a PEG4 linker demonstrated superior degradation efficiency compared to linkers with PEG5 and longer configurations [1]. The PEG4-containing degrader was identified as the most effective p300 degrader in the series, with linker lengths exceeding 10 atoms affording enhanced degradation relative to shorter analogs, but PEG4 representing the optimal balance point within the tested range [1].
| Evidence Dimension | Target protein degradation efficiency (qualitative assessment by Western blot/cell viability) |
|---|---|
| Target Compound Data | PEG4 linker-containing degrader (Compound 18i) — most effective degrader in series |
| Comparator Or Baseline | PEG5 linker and linker lengths >10 atoms (various PEGn homologs) |
| Quantified Difference | PEG4 outperformed PEG5; optimal degradation observed at linker lengths >10 atoms, with PEG4 identified as the optimal variant |
| Conditions | MM1.S multiple myeloma cell line; p300/CBP degrader scaffold with pomalidomide-based E3 ligand |
Why This Matters
For scientists designing p300/CBP degraders, selecting a PEG4-based linker rather than PEG5 may be critical to achieving maximal degradation efficiency.
- [1] Identification of ligand linkage vectors for the development of p300/CBP degraders. (2022). Research findings on p300 degrader optimization with PEG4 linker. Summarized in BOC Sciences resource on PEG linker gold standards. View Source
